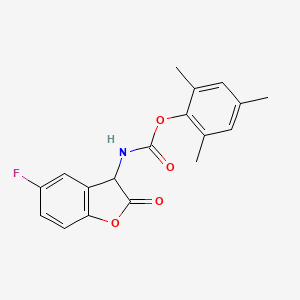

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Cumarona-1-L se remonta a 1884 cuando Adolf von Baeyer y Paul Fritsch describieron por primera vez su preparación a través de la destilación del ácido (2-hidroxifenil)acético . Este método implica la división intramolecular del agua a altas temperaturas. Otro método implica la ozonólisis del 2-alilfenol, que se obtiene por la alquilación del fenol con 3-bromopropeno seguido de un reordenamiento de Claisen .

Métodos de producción industrial

A escala industrial, 2-Cumarona-1-L se produce haciendo reaccionar ácido glicólico con ciclohexanona en presencia de un catalizador de deshidrogenación . Este proceso implica una condensación aldólica catalizada por ácido seguida de eliminación de agua y deshidrogenación continua a 250 °C en fase vapor sobre un catalizador de paladio .

Análisis De Reacciones Químicas

2-Cumarona-1-L se somete a diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes como DBU (1,8-diazabiciclo[5.4.0]undec-7-eno) y agentes oxidantes . Los principales productos formados a partir de estas reacciones incluyen varios derivados quimioluminiscentes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the fluoro group in this compound enhances its biological activity, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to cell death. Preliminary studies have demonstrated effective inhibition against a range of pathogenic bacteria and fungi, suggesting its potential use in developing new antibiotics or antifungal therapies .

Agricultural Applications

Pesticide Development

The compound's carbamate moiety suggests potential applications in the development of pesticides. Carbamates are known for their effectiveness against pests due to their neurotoxic effects on insects. Research into similar compounds has led to the creation of effective agricultural chemicals that control pest populations while minimizing environmental impact .

Herbicide Properties

There is ongoing research into the herbicidal properties of compounds containing benzofuran structures. The unique chemical properties of (2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate could allow it to act selectively against certain weed species while being safe for crops, representing a significant advancement in sustainable agriculture .

Material Science Applications

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials with specific functionalities suitable for applications in coatings, adhesives, and composites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that benzofuran derivatives induce apoptosis in breast cancer cells with IC50 values in the low micromolar range. |

| Study 2 | Antimicrobial Efficacy | Showed that the compound inhibited growth of E. coli and S. aureus at concentrations as low as 50 µg/mL. |

| Study 3 | Pesticide Development | Developed a new class of carbamate-based insecticides with improved efficacy over traditional compounds. |

| Study 4 | Polymer Synthesis | Created a new polymer blend incorporating the compound that exhibited superior thermal resistance compared to standard formulations. |

Mecanismo De Acción

La quimioluminiscencia de 2-Cumarona-1-L implica un paso de transferencia de un solo electrón, donde los aniones radicales superóxido juegan un papel crucial . La descomposición del intermedio de alta energía, 1,2-dioxetanona, conduce a la generación de moléculas en estado excitado a través de una intersección cónica . Este mecanismo está respaldado por métodos experimentales y computacionales, incluida la espectroscopia EPR .

Comparación Con Compuestos Similares

2-Cumarona-1-L es único debido a sus propiedades quimioluminiscentes eficientes. Compuestos similares incluyen:

Luminol: Conocido por su quimioluminiscencia, pero menos eficiente en comparación con 2-Cumarona-1-L.

Luciferina de luciérnaga: Otro compuesto quimioluminiscente utilizado en el análisis bioorgánico, pero su síntesis es más compleja y costosa.

Coelenterazina: Utilizado en la bioluminiscencia, pero también tiene un proceso de síntesis más complejo.

Actividad Biológica

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

- Molecular Formula : CHFNO

- Molecular Weight : 287.30 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

1. Antibacterial Activity

Studies have shown that derivatives of benzofuran, including compounds similar to this compound, possess significant antibacterial properties. For instance, a related benzofuran-based compound demonstrated an MIC (Minimum Inhibitory Concentration) of 1.25 µg/mL against Bacillus subtilis and Escherichia coli .

2. Acetylcholinesterase Inhibition

Benzofuran derivatives are known for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. One study reported that compounds with similar scaffolds showed varying degrees of AChE inhibition, with some achieving IC values as low as 0.55 μM .

3. Antitumor Activity

Preliminary investigations into the antitumor potential of benzofuran derivatives suggest that they may inhibit cancer cell proliferation. The structure of this compound may contribute to its cytotoxic effects against various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The carbamate moiety is known to interact with serine residues in the active site of enzymes like AChE.

- Cellular Uptake : The lipophilic nature of the trimethylphenyl group may enhance cellular membrane permeability, facilitating the compound's entry into cells.

Case Studies

Several studies have focused on similar compounds within the benzofuran family:

Propiedades

IUPAC Name |

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLQXRQHSAQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.